dimethyl 2-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}terephthalate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}terephthalate typically involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with dimethyl terephthalate in the presence of an amine catalyst . The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques to obtain a high-purity compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation or large-scale chromatography .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}terephthalate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imine group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 2-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}terephthalate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of dimethyl 2-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}terephthalate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, affecting their structure and function. These interactions can modulate various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Dimethyl terephthalate: A simpler ester derivative used in polymer production.
2-Hydroxy-3-methoxybenzaldehyde: A precursor in the synthesis of the target compound.
Dimethyl 2-{[(1E)-(2-hydroxyphenyl)methylene]amino}terephthalate: A similar compound lacking the methoxy group.
Uniqueness
Dimethyl 2-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}terephthalate is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry .
Properties
IUPAC Name |
dimethyl 2-[(2-hydroxy-3-methoxyphenyl)methylideneamino]benzene-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6/c1-23-15-6-4-5-12(16(15)20)10-19-14-9-11(17(21)24-2)7-8-13(14)18(22)25-3/h4-10,20H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STAMRWPQUNDCEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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